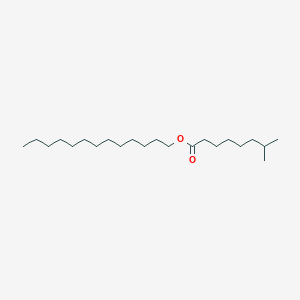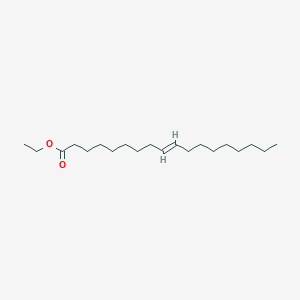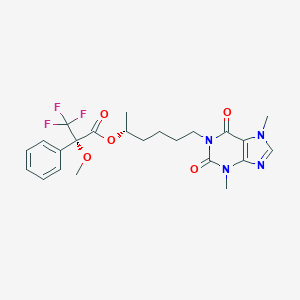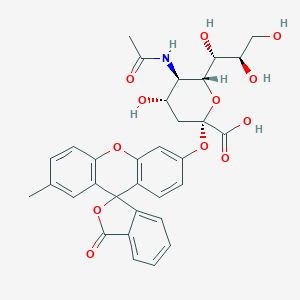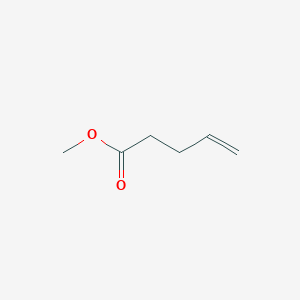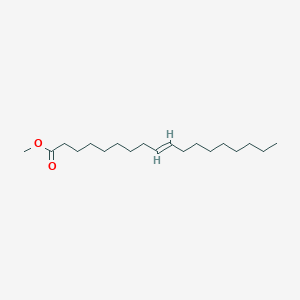
3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves intramolecular cyclization reactions. For instance, ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is used as a starting material for synthesizing pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . Similarly, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates are synthesized via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused benzene and pyridine ring. The papers describe various substitutions on the quinoline ring, such as methylenedioxy groups , hydroxy groups , and ethoxy groups , which influence the chemical behavior and physical properties of the compounds. The presence of substituents like ethyl and methyl groups, as well as a hydroxy group in the compound of interest, would similarly affect its molecular structure and reactivity.
Chemical Reactions Analysis
Isoquinoline derivatives undergo a variety of chemical reactions. For example, the synthesis of cyclopenta[f]isoquinoline derivatives involves Friedel-Crafts reactions, esterification, and cyclization steps . The preparation of 6-oxodecahydroisoquinoline-3-carboxylates involves hydrogenation and dissolving metal reductions . These reactions highlight the reactivity of different functional groups present in isoquinoline derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms and thiazetoquinoline moieties can lead to compounds with significant antibacterial properties, as seen in the synthesis of key intermediates for prulifloxacin (NM441) . The presence of hydroxy groups, as in the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, can also affect the acidity and solubility of the compounds . These properties would need to be considered when analyzing the compound "3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate".
Scientific Research Applications
Antioxidant Applications
Research on analogs such as ethoxyquin and its derivatives highlights the importance of these compounds in protecting polyunsaturated fatty acids in fish meal against oxidation, which is crucial for preventing spontaneous combustion due to the high degree of unsaturation in the residual lipids of fish meals. The antioxidant efficacy of these compounds, including specific analogs like hydroquin, has been confirmed through comparative studies, emphasizing their role in maintaining the quality and safety of fish meal products (de Koning, 2002).
Medicinal Chemistry and Drug Development
Isoquinoline derivatives, such as 8-hydroxyquinolines, have garnered attention in medicinal chemistry due to their significant biological activities and potential as broad-spectrum drug molecules for treating various life-threatening diseases. The metal chelation properties of these derivatives underscore their utility in developing treatments for conditions such as cancer, HIV, and neurodegenerative disorders. This area of research is advancing with efforts to synthesize novel and potent agents targeting multiple therapeutic applications (Gupta, Luxami, & Paul, 2021).
Therapeutic Patents and Anticancer Applications
The tetrahydroisoquinolines, another group related to the query compound, are recognized for their 'privileged scaffold' in nature, suggesting a foundation for various therapeutic activities. These compounds have been explored for their anticancer properties, with specific derivatives being patented for their roles in treating diseases like cancer and malaria. This highlights the diverse potential of isoquinoline derivatives in drug discovery and therapeutic applications (Singh & Shah, 2017).
Environmental and Analytical Chemistry
The study of antioxidants and their analytical determination has relevance to understanding the behavior and application of isoquinoline derivatives in various fields. Methods such as the ABTS and DPPH assays, used for evaluating antioxidant activity, provide foundational techniques for assessing the potential of compounds like 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate in contributing to antioxidant capacity in biological and environmental systems (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
3-O-ethyl 2-O-methyl 6-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMPIBAINJONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CCC2CN1C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate | |
CAS RN |
128073-41-6 |
Source


|
| Record name | 3-Ethyl 2-methyl octahydro-6-hydroxy-2,3(1H)-isoquinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-hydroxy-, 3-ethyl 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

